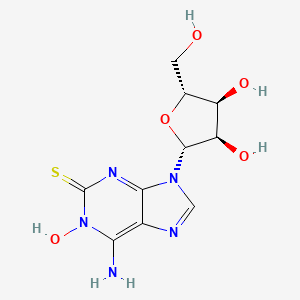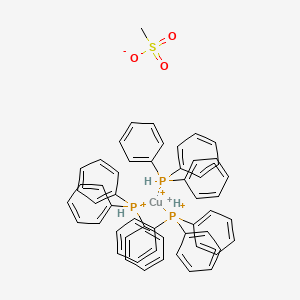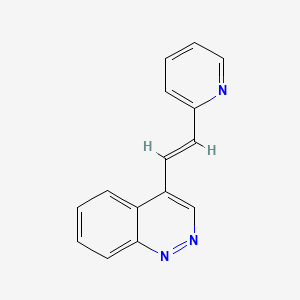![molecular formula C15H12Cl2N4 B12915117 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)- CAS No. 787591-20-2](/img/structure/B12915117.png)
Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a compound belonging to the imidazo[1,2-a]pyrazine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure includes a cyclopropyl group, a dichlorophenyl group, and an imidazo[1,2-a]pyrazine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a condensation reaction between a suitable pyrazine derivative and an imidazole derivative under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using a cyclopropyl halide and a strong base such as sodium hydride.
Attachment of the dichlorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction using a dichlorophenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in critical biological processes, leading to the disruption of these processes.
Binding to receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting their replication and transcription processes.
Comparison with Similar Compounds
N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Imidazo[1,2-a]pyrazine derivatives: These compounds have the same core structure but different substituents, which can affect their chemical properties and biological activities.
The uniqueness of N-CYCLOPROPYL-3-(3,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
787591-20-2 |
|---|---|
Molecular Formula |
C15H12Cl2N4 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
N-cyclopropyl-3-(3,4-dichlorophenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H12Cl2N4/c16-11-4-1-9(7-12(11)17)13-8-19-15-14(20-10-2-3-10)18-5-6-21(13)15/h1,4-8,10H,2-3H2,(H,18,20) |
InChI Key |
RUZBUZQRXBOVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)


![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)





![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)
![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)

![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
